molecular formula C19H14FNO B5732770 N-(biphenyl-2-yl)-4-fluorobenzamide

N-(biphenyl-2-yl)-4-fluorobenzamide

Cat. No.: B5732770
M. Wt: 291.3 g/mol
InChI Key: AFPXDAVMISPLPL-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-4-fluorobenzamide is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Safety and Hazards

As per the available data, similar compounds like 4-Fluorobenzamide are considered hazardous. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-2-yl)-4-fluorobenzamide typically involves the coupling of biphenyl derivatives with fluorinated benzoyl chloride. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base such as potassium phosphate in a solvent like tetrahydrofuran (THF) and water . The reaction is carried out under reflux conditions to achieve high yields.

Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts . This method is favored for its cost-effectiveness and efficiency in producing large quantities of biphenyl compounds.

Chemical Reactions Analysis

Types of Reactions: N-(biphenyl-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium phosphate and sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: N-(biphenyl-2-yl)-4-fluorobenzamide stands out due to its unique combination of a biphenyl core with a fluorine atom and an amide group. This structure imparts specific chemical properties that make it suitable for a variety of applications, from medicinal chemistry to materials science .

Properties

IUPAC Name

4-fluoro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPXDAVMISPLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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